Bixin vs. Lycopene: 5–6-Fold Greater Potency in Inhibiting Cu2+-Induced Human LDL Oxidation In Vitro
In a direct head-to-head in vitro assay using human plasma-isolated LDL subjected to CuSO4-induced oxidation, bixin inhibited LDL oxidation with a potency 5–6-fold greater than that of lycopene, a widely recognized atheroprotective carotenoid used as positive control [1]. In a separate randomized, placebo-controlled crossover study in 16 healthy volunteers, 7-day bixin supplementation (0.05 mg/kg body weight/day) reduced the LDL lipid moiety oxidation rate by −275% (p<0.1) relative to placebo, whereas lycopene and norbixin supplementation showed no statistically significant effect [2].
| Evidence Dimension | Relative potency in inhibiting Cu2+-induced human LDL oxidation in vitro |
|---|---|
| Target Compound Data | Bixin: 5–6-fold more potent than lycopene |
| Comparator Or Baseline | Lycopene (positive control): potency set as 1-fold baseline |
| Quantified Difference | 5–6-fold greater inhibitory potency (bixin vs. lycopene) |
| Conditions | Human plasma LDL; CuSO4 oxidation; in vitro assay; complemented by human supplementation trial (0.05 mg/kg bw/day, 7 days, n=16, crossover design) |
Why This Matters
Procurement for atheroprotective nutraceutical development should prioritize bixin over lycopene or norbixin owing to the uniquely large quantitative advantage in LDL oxidation inhibition that is replicated in both in vitro and ex vivo human contexts where lycopene and norbixin fail.
- [1] Somacal, S., et al. (2024). Bixin, a New Atheroprotective Carotenoid Candidate, Prevents oxLDL-Induced Cytotoxicity and Mitochondrial Dysfunction in Macrophages: Involvement of the Nrf2 and NF-κB Pathways. Foods, 13(13), 2002. View Source
- [2] González-Gross, M., et al. (2019). Short-Term Bixin Supplementation of Healthy Subjects Decreases the Susceptibility of LDL to Cu2+-Induced Oxidation Ex Vivo. Journal of Nutrition and Metabolism, 2019, 9407069. View Source
